Cas no 2229499-49-2 (5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine)

5-(5-Bromopyridin-3-yl)-1,3-oxazol-2-amine is a heterocyclic compound featuring a bromopyridine core linked to an oxazole-2-amine moiety. This structure offers versatility as a building block in medicinal chemistry and materials science, particularly in the synthesis of pharmacologically active molecules. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The oxazole-2-amine group provides a potential site for hydrogen bonding and coordination, making it useful in ligand design. Its well-defined molecular framework ensures consistent performance in synthetic applications, while its stability under standard conditions facilitates handling and storage. This compound is suitable for researchers developing novel small-molecule inhibitors or functional materials.
5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine structure
2229499-49-2 structure
Product Name:5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine
CAS No:2229499-49-2
MF:C8H6BrN3O
MW:240.056740283966
CID:6126879
PubChem ID:165701482
Update Time:2025-10-30

5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine
    • EN300-2002101
    • 2229499-49-2
    • Inchi: 1S/C8H6BrN3O/c9-6-1-5(2-11-3-6)7-4-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChI Key: YAMQZEQYJINDHB-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C1=CN=C(N)O1

Computed Properties

  • Exact Mass: 238.96942g/mol
  • Monoisotopic Mass: 238.96942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 64.9Ų

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Additional information on 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine

5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine (CAS No. 2229499-49-2): An Emerging Compound in Medicinal Chemistry

5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine (CAS No. 2229499-49-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The 5-bromopyridin-3-yl substituent in the structure of 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine imparts additional functionality and reactivity, making it a promising candidate for drug development. Recent studies have highlighted its potential as a lead compound for the treatment of various diseases, particularly those involving inflammation and cancer.

In terms of its chemical structure, 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine consists of a 1,3-oxazole ring fused with a 5-bromopyridine moiety. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom. The presence of the bromine atom on the pyridine ring adds to the compound's reactivity and can be utilized for further derivatization.

The synthesis of 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine typically involves multi-step reactions, including the formation of the oxazole ring and the introduction of the bromopyridine substituent. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For instance, a study published in the Journal of Organic Chemistry reported a one-pot synthesis method that significantly reduced reaction time and improved yield.

In terms of biological activity, 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine has shown promising results in preclinical studies. It has been found to exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway. Additionally, preliminary data suggest that it may have antiproliferative activity against certain cancer cell lines, making it a potential candidate for further investigation in oncology.

The pharmacokinetic properties of 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine are also an area of active research. Studies have shown that it has good oral bioavailability and favorable metabolic stability, which are crucial factors for its potential as an orally administered therapeutic agent. However, further optimization may be required to enhance its pharmacological profile and reduce potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 5-(5-bromopyridin-3-yl)-1,3-oxazol-2-amine (CAS No. 2229499-49-2) represents an exciting advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for drug development. Ongoing research continues to uncover new applications and optimize its therapeutic potential, paving the way for future breakthroughs in the treatment of inflammatory diseases and cancer.

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